molecular formula C18H20N2O5 B2990010 4-oxo-4-(2-phenoxyethoxy)-3-(pyridin-3-ylmethylamino)butanoic Acid CAS No. 1024019-65-5

4-oxo-4-(2-phenoxyethoxy)-3-(pyridin-3-ylmethylamino)butanoic Acid

Cat. No. B2990010
CAS RN: 1024019-65-5
M. Wt: 344.367
InChI Key: WQCFGYJADZRMOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxo-4-(2-phenoxyethoxy)-3-(pyridin-3-ylmethylamino)butanoic acid, also known as GW501516 or Endurobol, is a synthetic PPARδ (peroxisome proliferator-activated receptor delta) agonist. It was initially developed as a potential treatment for metabolic disorders, such as diabetes and obesity. However, it gained popularity in the sports industry as a performance-enhancing drug due to its ability to increase endurance and fat burning.

Scientific Research Applications

Optical Gating of Photosensitive Synthetic Ion Channels

A study demonstrated the use of a photolabile protecting group similar to the compound for the optical gating of nanofluidic devices based on synthetic ion channels. This application allows for the UV-light-triggered permselective transport of ionic species in aqueous solution through the channels, which can be exploited in light-induced controlled release, sensing, and information processing (Ali et al., 2012).

Microwave-assisted Synthesis for Biologically Active Species

Another study focused on the microwave-assisted synthesis of 4-oxo-butenoic acids, showcasing their utility as biologically active species and versatile intermediates for further derivatization. The research highlights the development of reaction conditions that provide the desired products in moderate to excellent yields, indicating the compound's potential as a precursor for the synthesis of various active molecules (Uguen et al., 2021).

Structural Analysis of Similar Compounds

The molecular and crystal structure of a similar compound, 4-oxo-4-(pyridin-3-ylamino)butanoic acid, has been analyzed in detail through single-crystal X-ray diffraction studies. This research provides insights into the compound's structural features, such as hydrogen bonding patterns, which are crucial for understanding its interactions and reactivity (Naveen et al., 2016).

Hydrogen Bonding in Crystals of Similar Acids

Investigations on supramolecular synthons in the crystals of N-(aryl)-succinamic acids and N-(aryl)-maleamic acids, including a case study of 4-oxo-4-(pyridin-2-ylamino)butanoic acid, reveal the presence of specific hydrogen bonding patterns. These patterns contribute to the formation of one-dimensional helical columns and dimensional architectures, emphasizing the compound's role in the development of structured materials (PrakashShet et al., 2018).

properties

IUPAC Name

4-oxo-4-(2-phenoxyethoxy)-3-(pyridin-3-ylmethylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c21-17(22)11-16(20-13-14-5-4-8-19-12-14)18(23)25-10-9-24-15-6-2-1-3-7-15/h1-8,12,16,20H,9-11,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCFGYJADZRMOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOC(=O)C(CC(=O)O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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